molecular formula C17H21NO3S B2559760 3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2195954-59-5

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2559760
CAS RN: 2195954-59-5
M. Wt: 319.42
InChI Key: OZGBVNQODCCTHE-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclo[3.2.1]octane core, which is a type of carbocyclic compound where two rings share more than two atoms in common . This core is substituted with a cyclopropylidene group, a methoxybenzenesulfonyl group, and an azabicyclo group.


Synthesis Analysis

The synthesis of such a compound would likely be complex and require multiple steps. Bicyclo[3.2.1]octane systems are challenging to synthesize due to their high strain energy . The synthesis could potentially involve cycloaddition reactions or ring-opening reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclo[3.2.1]octane core, with the various substituents adding complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the strained bicyclic system and the various functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclic system could influence its stability and reactivity .

Scientific Research Applications

Drug Discovery

The 2-azabicyclo[3.2.1]octane scaffold, to which our compound belongs, has garnered significant interest in drug discovery. Its unique structure combines a six-membered nitrogen heterocycle fused to a cyclopentane ring. Researchers have explored this core for its synthetic and pharmacological potential . Notably, Massiot’s group discovered cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. These compounds, part of the hosieine family, exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors.

Gold-Catalyzed Reactions

Efforts to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes have led to innovative methods. Gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes bearing propargylic carboxylates provides an efficient route to these compounds . Such reactions expand the synthetic toolbox for accessing related architectures.

Future Prospects

As our understanding of this scaffold deepens, we anticipate further breakthroughs. Its applications extend beyond drug discovery, encompassing materials science, catalysis, and functional materials.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

Future research could focus on optimizing the synthesis of this compound, studying its properties in more detail, and exploring potential applications .

properties

IUPAC Name

3-cyclopropylidene-8-(4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-21-16-6-8-17(9-7-16)22(19,20)18-14-4-5-15(18)11-13(10-14)12-2-3-12/h6-9,14-15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGBVNQODCCTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

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